2-(4,4-Dimethyl-4,5-dihydro-1,3-oxazol-2-yl)aniline
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Overview
Description
2-(4,4-dimethyl-4,5-dihydrooxazol-2-yl)aniline is an organic compound with the molecular formula C11H14N2O It is a derivative of aniline, where the aniline group is substituted with a 4,4-dimethyl-4,5-dihydrooxazol-2-yl group
Preparation Methods
The synthesis of 2-(4,4-dimethyl-4,5-dihydrooxazol-2-yl)aniline typically involves the reaction of aniline with 4,4-dimethyl-4,5-dihydrooxazole under specific conditions. One common method includes the use of a catalyst to facilitate the reaction, often under reflux conditions. Industrial production methods may involve more scalable processes, such as continuous flow synthesis, to produce the compound in larger quantities .
Chemical Reactions Analysis
2-(4,4-dimethyl-4,5-dihydrooxazol-2-yl)aniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced oxazole derivatives.
Substitution: The aniline group can undergo electrophilic substitution reactions, such as nitration or halogenation, to form substituted aniline derivatives
Scientific Research Applications
2-(4,4-dimethyl-4,5-dihydrooxazol-2-yl)aniline has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including its role as an enzyme inhibitor or receptor modulator.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the production of specialty chemicals and materials, such as polymers and resins
Mechanism of Action
The mechanism of action of 2-(4,4-dimethyl-4,5-dihydrooxazol-2-yl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The oxazole ring and aniline group can participate in binding interactions, modulating the activity of the target molecules. This can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
2-(4,4-dimethyl-4,5-dihydrooxazol-2-yl)aniline can be compared with other similar compounds, such as:
2-(4,5-dihydrooxazol-2-yl)aniline: Lacks the dimethyl substitution, which may affect its reactivity and binding properties.
4-(4,4-dimethyl-4,5-dihydrooxazol-2-yl)aniline: Similar structure but with different substitution patterns, leading to variations in chemical and biological properties.
2-(4,4-dimethyl-4,5-dihydro-1,3-oxazol-2-yl)aniline: Another structural isomer with potential differences in reactivity and applications
Properties
CAS No. |
63478-10-4 |
---|---|
Molecular Formula |
C11H14N2O |
Molecular Weight |
190.24 g/mol |
IUPAC Name |
2-(4,4-dimethyl-5H-1,3-oxazol-2-yl)aniline |
InChI |
InChI=1S/C11H14N2O/c1-11(2)7-14-10(13-11)8-5-3-4-6-9(8)12/h3-6H,7,12H2,1-2H3 |
InChI Key |
QDZXKPVTJDXUQU-UHFFFAOYSA-N |
Canonical SMILES |
CC1(COC(=N1)C2=CC=CC=C2N)C |
Origin of Product |
United States |
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